molecular formula C14H28N2O4 B1144991 N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] CAS No. 42434-14-0

N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester]

Cat. No.: B1144991
CAS No.: 42434-14-0
M. Wt: 288.38 g/mol
InChI Key: AJCQINVXGKXXKG-UHFFFAOYSA-N
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Description

Chemical Structure: N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] (C₁₄H₂₈N₂O₄) is a symmetrical diester derivative of β-alanine, featuring a central ethane-1,2-diyl backbone. Each nitrogen atom is substituted with a methyl group and a β-alanine diethyl ester moiety. This compound is primarily utilized as a reagent in organic synthesis and biochemical research, as indicated by its availability through scientific suppliers like TCI America and its classification under research-grade chemicals .

Properties

CAS No.

42434-14-0

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

ethyl 3-[2-[(3-ethoxy-3-oxopropyl)-methylamino]ethyl-methylamino]propanoate

InChI

InChI=1S/C14H28N2O4/c1-5-19-13(17)7-9-15(3)11-12-16(4)10-8-14(18)20-6-2/h5-12H2,1-4H3

InChI Key

AJCQINVXGKXXKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C)CCN(C)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] typically involves the reaction of ethylenediamine with N-methyl-β-alanine diethyl ester under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] serves as a reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

The compound has been investigated for its role in biochemical pathways. It acts as a probe for studying enzyme activities and can modulate the activity of specific enzymes involved in metabolic processes. This property makes it valuable in metabolic engineering and biochemical research.

Medicine

In preliminary studies, N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] has shown potential therapeutic applications. It exhibited anti-inflammatory properties in vitro, suggesting its viability as a candidate for drug development targeting inflammatory conditions. Further studies are needed to explore its pharmacokinetics and bioavailability.

Industrial Applications

N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is utilized in the production of specialty chemicals and materials. It serves as an intermediate in synthesizing penta- and hexacoordinated organotin compounds, which have applications in various industrial processes.

Enzyme Activity Modulation

Research has demonstrated that N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] can modulate the activity of certain enzymes involved in metabolic pathways. For example, it has been shown to affect the kinetics of specific dehydrogenases, indicating potential applications in metabolic engineering.

Therapeutic Potential

In vitro studies have indicated that the compound possesses anti-inflammatory properties. This suggests its potential as a therapeutic agent for conditions characterized by inflammation. Future research should focus on evaluating its efficacy and safety profile as a drug candidate.

Mechanism of Action

The mechanism of action of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Metal Coordination Complexes with Ethylenediamine Backbones

Examples :

  • Potassium zincate (CAS 14689-29-3)
  • Potassium cuprate (CAS 15170-14-6)
  • Potassium manganate (CAS 68015-77-0)

Comparison :

Feature N,N'-1,2-Ethanediylbis[... Diethyl Ester] Metal Coordination Complexes (e.g., Zincate)
Core Structure Ethane-1,2-diyl with ester groups Ethane-1,2-diyl with carboxy-methyl glycinate ligands
Functional Groups Diethyl esters, methyl amines Carboxylate, glycinate, and metal ions (Zn²⁺, Cu²⁺)
Applications Organic synthesis intermediates Chelating agents in catalysis or environmental remediation
Stability Hydrolyzable ester bonds High thermal/chemical stability due to metal coordination

These metal complexes exhibit enhanced stability and are employed in industrial processes, contrasting with the ester-based compound’s role in laboratory synthesis.

N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide) (CAS 10543-57-4)

Comparison :

Feature N,N'-1,2-Ethanediylbis[... Diethyl Ester] N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide)
Backbone Ethane-1,2-diyl Ethane-1,2-diyl
Functional Groups Diethyl esters, methyl amines Acetylacetamide groups
Reactivity Ester hydrolysis under basic conditions Amide bonds resistant to hydrolysis
Uses Reagent for esterification studies Potential crosslinker in polymer chemistry

The acetylacetamide derivative’s amide groups confer greater hydrolytic stability compared to the labile esters in the target compound.

Mancozeb (CAS 8018-01-7)

Comparison :

Feature N,N'-1,2-Ethanediylbis[... Diethyl Ester] Mancozeb
Core Structure Ethane-1,2-diyl Ethane-1,2-diyl with dithiocarbamate ligands
Functional Groups Esters, amines Dithiocarbamate, manganese/zinc ions
Applications Research reagent Agricultural fungicide (banned in many regions)
Toxicity Low (research-grade) High; regulated due to environmental risks

Mancozeb’s sulfur-rich structure and pesticidal applications contrast sharply with the non-toxic, research-oriented diester.

BAPTA Tetramethyl Ester (CAS 125367-34-2)

Comparison :

Feature N,N'-1,2-Ethanediylbis[... Diethyl Ester] BAPTA Tetramethyl Ester
Backbone Ethane-1,2-diyl Ethylene glycol bis(aminoethyl ether)
Functional Groups Diethyl esters Tetramethyl esters, phenolic ethers
Applications Synthetic intermediate Calcium chelation in cellular biology studies
Chelation Capacity Limited High affinity for divalent cations (e.g., Ca²⁺)

BAPTA’s specialized role in ion chelation highlights functional diversity despite shared ester groups.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Primary Application
N,N'-1,2-Ethanediylbis[... Diethyl Ester] Ethane-1,2-diyl Diethyl esters, methyl amines Organic synthesis
Potassium zincate (CAS 14689-29-3) Ethane-1,2-diyl Carboxylate, Zn²⁺ Industrial chelation
N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide) Ethane-1,2-diyl Acetylacetamide Polymer crosslinking
Mancozeb Ethane-1,2-diyl Dithiocarbamate, Mn²⁺/Zn²⁺ Fungicide (historical)
BAPTA Tetramethyl Ester Ethylene glycol Tetramethyl esters Calcium chelation

Biological Activity

N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is a synthetic compound with the molecular formula C14H28N2O4. It is primarily studied for its biological activity and potential applications in various scientific fields, including biochemistry and medicine. This compound is synthesized through the reaction of ethylenediamine with N-methyl-β-alanine diethyl ester, typically under controlled conditions involving organic solvents and specific temperature ranges.

The biological activity of N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator , thereby modulating enzymatic activities and influencing biochemical pathways. The precise mechanism can vary based on the context of its application.

Research Findings

Recent studies have explored the compound's role in biochemical pathways and its utility as a probe for studying enzyme activities. It has been investigated for potential therapeutic applications, including drug development and as a precursor for pharmaceutical compounds.

Case Studies

  • Enzyme Activity Modulation : Research has demonstrated that N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] can modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been shown to affect the kinetics of specific dehydrogenases, suggesting potential applications in metabolic engineering.
  • Therapeutic Potential : In preliminary studies, the compound exhibited anti-inflammatory properties in vitro, indicating its potential as a therapeutic agent for conditions characterized by inflammation. Further investigation into its pharmacokinetics and bioavailability is warranted to assess its viability as a drug candidate.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N,N’-Ethylenebis[N-methyl-β-alanine Diethyl Ester]C14H28N2O4Similar enzyme modulation properties
N,N’-1,3-Butanediylbis[N-methy-β-alanine Diethyl Ester]C16H32N2O4Enhanced solubility but less studied
N,N’-1,2-Propylene-bis[N-methyl-β-alanine Diethyl Ester]C14H28N2O4Comparable activity with different pharmacological profiles

The comparative analysis indicates that while N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] shares structural similarities with other compounds, its unique properties may confer distinct biological activities.

Biochemical Pathways

N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] serves as a valuable tool in biochemical research due to its ability to influence enzyme activities. Its role as a probe allows researchers to dissect complex biochemical pathways and understand the underlying mechanisms of enzyme function.

Drug Development

The compound is being explored for its therapeutic potential in drug development. Its structural characteristics may allow for modifications that enhance efficacy and reduce side effects in pharmaceutical applications.

Q & A

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize geometry and predict nucleophilic attack sites. MD simulations (AMBER force field) model solvation effects in ethanol. Compare with experimental kinetic data (Arrhenius plots, Ea_a ~45 kJ/mol) .

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